3-Phenylpropanoyl chloride

概述

描述

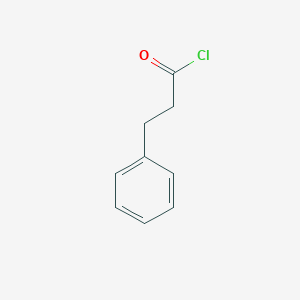

3-Phenylpropanoyl chloride (CAS 645-45-4), also known as hydrocinnamoyl chloride, is an aromatic acyl chloride with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol . It is synthesized via the reaction of 3-phenylpropionic acid with thionyl chloride (SOCl₂), yielding the acyl chloride in high purity . This compound is widely used in organic synthesis, particularly in nucleoside protection , acaricide development , and the preparation of amides, diarylheptanoids, and antitumor agents . Its phenyl group stabilizes the carbonyl via conjugation, enhancing electrophilicity while retaining moisture sensitivity typical of acyl chlorides .

准备方法

3-Phenylpropanoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylpropionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the resulting product is purified through distillation .

Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity. The compound is sensitive to moisture and should be stored under an inert atmosphere to prevent hydrolysis .

化学反应分析

3-Phenylpropanoyl chloride undergoes various chemical reactions, including:

Acylation Reactions: It reacts with amines, alcohols, and phenols to form amides, esters, and phenyl esters, respectively. .

Reduction Reactions: The compound can be reduced to 3-phenylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as ammonia or primary amines to form corresponding amides.

科学研究应用

Organic Synthesis

3-Phenylpropanoyl chloride serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions enables chemists to create a wide array of derivatives, which are essential in pharmaceutical development and agrochemical production.

Example Applications:

- Synthesis of Pharmaceuticals: It is utilized in creating compounds that exhibit therapeutic properties, particularly in anti-inflammatory and analgesic drugs.

- Agrochemicals: The compound is involved in synthesizing herbicides and insecticides.

Biological Applications

In biological research, this compound is used for modifying biomolecules. The acylation process can enhance the stability and activity of proteins and peptides.

Case Studies:

- Protein Modification: Research indicates that acylation can affect enzyme activity and protein interactions, which are vital for cellular functions.

- Drug Development: The compound has been investigated as a precursor for synthesizing new drug candidates targeting various diseases, including cancer.

Industrial Applications

In industrial settings, this compound finds use in producing specialty chemicals. Its reactivity allows it to be incorporated into formulations for:

- Fragrances: Used as an intermediate in synthesizing aromatic compounds.

- Polymers: Acts as a monomer or modifier to enhance material properties.

作用机制

The mechanism of action of 3-Phenylpropanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, which is activated by the electron-withdrawing chlorine atom .

相似化合物的比较

Comparison with Structurally Similar Compounds

3-Phenylbutanoyl Chloride

- Molecular Formula : C₁₀H₁₁ClO

- Molecular Weight : 182.65 g/mol

- Structural Difference: Contains an additional methyl group (-CH₂-) in the aliphatic chain compared to 3-phenylpropanoyl chloride.

- Synthesis: Likely derived from 3-phenylbutanoic acid and thionyl chloride, analogous to the synthesis of this compound .

Phenylacetyl Chloride

- Molecular Formula : C₈H₇ClO

- Structural Difference : Shorter aliphatic chain (two carbons) with a direct phenyl-carbonyl linkage.

- Reactivity : The absence of a methylene spacer reduces steric hindrance, increasing electrophilicity at the carbonyl carbon.

- Applications: Used in synthesizing amides (e.g., in ), but derivatives of this compound often exhibit enhanced acaricidal activity due to improved hydrophobic interactions .

α-Methoxy-α-Trifluoromethylphenylacetyl Chloride

- Molecular Formula : C₁₀H₇ClF₃O₂

- Structural Difference : Features a trifluoromethyl (-CF₃) and methoxy (-OCH₃) group on the α-carbon, introducing steric and electronic effects.

- Applications : The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in chiral synthesis and pharmaceuticals .

3-Chloropropionyl Chloride

- Molecular Formula : C₃H₄Cl₂O

- Structural Difference: A simple, non-aromatic acyl chloride with a chlorine atom on the β-carbon.

- Reactivity: Less stabilized by resonance than this compound, leading to higher reactivity in nucleophilic acyl substitutions.

- Applications : Primarily used in industrial polymer and agrochemical synthesis, lacking the biological target specificity seen in phenyl-substituted analogs .

Comparative Data Table

生物活性

3-Phenylpropanoyl chloride, a compound derived from phenylpropanoic acid, has garnered attention for its potential biological activities. This article explores its antimicrobial properties, synthetic applications in medicinal chemistry, and interactions with biological targets, supported by relevant case studies and research findings.

This compound is an acyl chloride that can be synthesized from 3-phenylpropanoic acid through chlorination. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chlorinated derivatives of 3-phenylpropanoic acid. A study published in Nature reported that specific chlorinated derivatives exhibited significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Chlorinated Derivatives

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | 32 µg/mL |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 16 µg/mL |

| 3-Phenylpropanoic acid | Candida albicans | 64 µg/mL |

These findings suggest that the introduction of chlorine substituents enhances the antimicrobial efficacy of the parent compound.

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been utilized as a precursor for synthesizing various bioactive compounds. For instance, it has been employed in the construction of diastereomeric lactones used as inhibitors for HIV-1 protease . The ability to modify the compound's structure allows for the exploration of its pharmacological potential.

Case Studies on Biological Activity

- Acaricidal Activity : A study evaluated a series of 3-aryl propionic esters, including derivatives of this compound, for their acaricidal activity against Psoroptes cuniculi. The results indicated that certain modifications to the ester group significantly influenced biological activity, with some compounds showing effective mortality rates at low concentrations .

- Inhibition of AKR1C Enzymes : Research has also focused on the role of related compounds in inhibiting aldo-keto reductase (AKR) enzymes, which are implicated in various cancer types. It was found that certain derivatives could potentiate the effects of chemotherapeutic agents by inhibiting AKR1C3, leading to enhanced cytotoxicity against cancer cell lines . This highlights the potential for developing therapeutic agents based on structural analogs of this compound.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-phenylpropanoyl chloride in laboratory settings?

this compound is typically synthesized via the reaction of 3-phenylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction is conducted under anhydrous conditions, often in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), with catalytic dimethylformamide (DMF) to enhance reactivity. The mixture is refluxed until gas evolution ceases, followed by distillation or rotary evaporation to isolate the product. Purity is confirmed by elemental analysis (e.g., C: 62.09%, H: 3.78%, Cl: 21.01%) and chromatographic methods such as RP-HPLC .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Spectroscopy :

- ¹H NMR (CDCl₃): Peaks at δ 2.75–3.29 ppm (m, CH₂ groups), δ 7.22–7.32 ppm (m, aromatic protons) .

- IR : Strong absorbance at ~1800 cm⁻¹ (C=O stretching of acyl chloride).

- Chromatography :

- RP-HPLC : Methanol:water (60:40) at 1 mL/min flow rate, retention time (tR) ~5.05 min with >90% purity .

- Elemental Analysis : Matches calculated values for C, H, N, and S within ±0.05% deviation .

Advanced Research Questions

Q. What strategies are employed to mitigate side reactions when using this compound in acylation reactions?

Side reactions such as hydrolysis or undesired nucleophilic substitutions are minimized by:

- Strict anhydrous conditions : Use of molecular sieves or inert gas (N₂/Ar) purging .

- Temperature control : Reactions conducted at 0–5°C for sensitive substrates (e.g., aminobenzamides) to reduce reactivity with moisture .

- Solvent selection : Polar aprotic solvents (e.g., pyridine) act as both solvent and acid scavenger, neutralizing HCl byproducts .

- Catalytic DMAP : Accelerates acylation kinetics, reducing exposure time to moisture .

Q. How does steric hindrance influence the reactivity of this compound in nucleophilic substitution reactions?

The phenyl group adjacent to the carbonyl introduces steric hindrance, which:

- Reduces reaction rates with bulky nucleophiles (e.g., tertiary amines), requiring elevated temperatures or prolonged reaction times .

- Enhances selectivity : Prefers smaller, less hindered nucleophiles (e.g., primary amines over secondary) in competitive reactions .

- Impacts crystal packing : Observed in X-ray structures of derivatives, where steric effects dictate molecular conformation and intermolecular interactions .

Q. How can researchers resolve contradictions in reported purity data for this compound derivatives?

Discrepancies in purity (e.g., 90.20% vs. 91.49% by RP-HPLC) may arise from:

- Chromatographic parameters : Column type (C18 vs. C8), detection wavelength (250 nm vs. 254 nm), or mobile phase ratios .

- Sample preparation : Residual solvents or moisture during analysis can skew results. Drying under vacuum (0.1 mmHg, 24 h) is critical .

- Synthetic batches : Variability in starting material quality (e.g., 3-phenylpropanoic acid purity) or reaction completion monitoring (TLC vs. in-situ IR) .

Q. Methodological Considerations

Q. What experimental protocols are recommended for synthesizing 4-benzyl-1,3-oxazole derivatives using this compound?

- Step 1 : React this compound (1.1 eq) with aminobenzamide (1.0 eq) in pyridine at 0–5°C for 24 h .

- Step 2 : Quench with ice-water, filter the precipitate, and recrystallize from ethanol/water (70:30) .

- Step 3 : Validate via ¹H NMR (absence of NH₂ peaks at δ 5.5–6.0 ppm) and LC-MS (m/z 310.31 for [M+H]⁺) .

Q. How is cytotoxicity assessed for this compound-derived compounds?

- Cell lines : MCF-7 (breast cancer) and HepG2 (liver cancer) incubated with derivatives (1–100 μM) for 48 h .

- Assay : MTT assay measuring IC₅₀ values; data normalized to controls (e.g., doxorubicin as a reference) .

- Statistical analysis : EC₅₀ calculated using nonlinear regression (GraphPad Prism), with significance set at p < 0.05 .

属性

IUPAC Name |

3-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEILWXBDBCWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060947 | |

| Record name | Benzenepropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-45-4 | |

| Record name | Benzenepropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropanoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenylpropionyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69V26X8SZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。